3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine
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Overview
Description
3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine is a compound that features both indole and oxadiazole moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxadiazole is a five-membered ring containing oxygen and nitrogen atoms. The combination of these two moieties imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the indole moiety. One common method involves the reaction of an indole derivative with a suitable hydrazide to form the oxadiazole ring. This can be achieved through cyclization reactions under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to promote the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of electrochemical methods, can be employed to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of solvents such as ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a pharmacophore.
Medicine: The compound’s biological activities make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor and donor, allowing it to interact with various biological molecules. It may inhibit specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-amine: This compound shares the oxadiazole and indole moieties but lacks the propan-1-amine group.
3-(1H-Indol-3-yl)-1,2,4-oxadiazole: Similar structure but with a different oxadiazole ring configuration.
Indole-3-acetic acid: Contains the indole moiety but lacks the oxadiazole ring.
Uniqueness
3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine is unique due to the presence of both the indole and oxadiazole moieties, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C13H14N4O/c14-7-3-6-12-16-17-13(18-12)10-8-15-11-5-2-1-4-9(10)11/h1-2,4-5,8,15H,3,6-7,14H2 |
InChI Key |
ZHPSNHCHBQEJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CCCN |
Origin of Product |
United States |
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